molecular formula C13H18O2 B12663427 Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol CAS No. 84145-51-7

Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol

Cat. No.: B12663427
CAS No.: 84145-51-7
M. Wt: 206.28 g/mol
InChI Key: GTDWBOZGGBDJGL-UHFFFAOYSA-N
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Description

Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol is a tetrahydropyran derivative characterized by a hydroxyl group at position 4, methyl groups at positions 2 and 4, and a phenyl substituent at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-6-phenyloxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-8-13(2,14)9-12(15-10)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDWBOZGGBDJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C2=CC=CC=C2)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004414
Record name 2,4-Dimethyl-6-phenyloxan-4-ol
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Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84145-51-7
Record name Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol
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Record name Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol
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Record name 2,4-Dimethyl-6-phenyloxan-4-ol
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Record name Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as palladium on carbon.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nucleophiles.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyran derivatives.

Scientific Research Applications

Perfuming Ingredient

One of the primary applications of Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol is in the formulation of perfumes and fragrance compositions. The compound is recognized for its ability to enhance the olfactory properties of various products, including:

  • Perfumes : Used as a key ingredient to create complex fragrance profiles.
  • Cosmetic Products : Incorporated into shampoos, soaps, and body lotions.
  • Household Products : Utilized in air fresheners and cleaning products.

Concentration Ranges

The effective concentration of this compound varies based on the product type:

  • Perfume Bases : 0.1% to 10% by weight.
  • Functional Articles : Lower concentrations are often sufficient.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to yield new compounds with potential applications in pharmaceuticals and agrochemicals.

Synthesis Case Studies

  • Multicomponent Reactions :
    • The compound can participate in multicomponent reactions that streamline the synthesis of complex molecules while minimizing waste. This method has been shown to be efficient for creating diverse molecular structures .
  • Pharmaceutical Applications :
    • Research indicates that derivatives of this compound may exhibit biological activity, such as acting as an antagonist for specific receptors or influencing metabolic pathways .

Data Table: Applications Overview

Application AreaSpecific UsesConcentration Range
PerfumesBase for fragrance compositions0.1% - 10%
CosmeticsShampoos, soaps, lotionsVaries by product
Household ProductsAir fresheners, cleaning agentsLower concentrations
Chemical SynthesisBuilding block for organic synthesisN/A

Mechanism of Action

The mechanism by which tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Modifications
  • Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9) :
    The simplest analog lacks methyl and phenyl groups. It has a molecular weight of 102.13 g/mol and a boiling point of 60.5°C at 0.7 Torr. Its hydroxyl group contributes to moderate hydrophilicity, whereas the target compound’s methyl and phenyl groups increase hydrophobicity and steric bulk .

  • 4-Methyltetrahydro-2H-pyran-4-ol (CAS 7525-64-6): This analog features a single methyl group at position 3. The added methyl group increases molecular weight (116.16 g/mol) and reduces water solubility compared to the unsubstituted tetrahydropyranol. The target compound’s additional methyl (position 2) and phenyl (position 6) groups further enhance lipophilicity and may influence binding affinity in biological systems .
Heteroatom Substitution
  • 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol (CAS 1996355-67-9): Replacing the pyran oxygen with sulfur alters electronic properties. The chloro and methoxy substituents on the phenyl ring introduce steric and electronic effects absent in the target compound .
Substituent Variations
  • Tetrahydro-2-isobutyl-4-methylpyran-4-ol (CAS 63500-71-0) :
    The isobutyl group at position 2 introduces significant steric hindrance compared to the target compound’s methyl group. This may affect reaction kinetics in synthetic pathways or interactions with biological targets .

  • Compound 40 (): A pharmacologically relevant analog with a chlorophenyl-imidazo substituent.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility LogP (Predicted)
Tetrahydro-2H-pyran-4-ol 102.13 60.5 (0.7 Torr) Moderate 0.15
4-Methyltetrahydro-2H-pyran-4-ol 116.16 N/A Low 0.78
Target Compound (Estimated) 206.28 >100 (extrapolated) Very Low 2.5–3.0

Key Observations :

  • The target compound’s phenyl group significantly increases molecular weight and logP, suggesting high lipid membrane permeability.
  • Methyl groups at positions 2 and 4 likely reduce conformational flexibility, impacting crystallization and solubility .

Biological Activity

Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound, with the chemical formula C13H18O2, features a tetrahydropyran ring that is substituted at positions 2, 4, and 6. The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to ensure the formation of the desired stereochemical configuration.

A notable method includes treating 6-substituted dihydropyran derivatives with carbon nucleophiles, leading to the formation of tetrahydropyran rings. This approach has been instrumental in developing various tetrahydropyran-based compounds that exhibit biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values vary among different strains, highlighting its potential as an antimicrobial agent .

Bacterial Strain MIC (μmol/mL)
Staphylococcus aureus1–5
Escherichia coli2–6
Klebsiella pneumoniae4–7
Streptococcus pyogenes5–9

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . It has shown promising results in inhibiting the growth of various cancer cell lines. For example, it was reported to induce apoptosis in human colorectal cancer cells (HCT116) through mechanisms involving p53 activation .

The compound's effects on cell viability were assessed using the sulforhodamine B (SRB) assay, with results indicating significant antiproliferative activity at low concentrations.

Cell Line GI50 (μM)
HCT116 (p53+/+)0.17
HFF-1 (normal fibroblasts)>30

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tetrahydro derivatives. Modifications at various positions on the tetrahydropyran ring can significantly influence their potency and selectivity for target cells. For instance, variations in substituents at the phenyl group have been linked to enhanced anticancer activity .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antimicrobial properties against clinical isolates of E. coli, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .
  • Cancer Cell Inhibition : In vitro studies showed that tetrahydro derivatives could effectively inhibit cell proliferation in HCT116 cells by inducing apoptosis and reducing anti-apoptotic protein levels such as Bcl-2 .

Q & A

Q. Methodological Considerations

  • Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Sharpless conditions) to enforce diastereoselectivity. For example, highlights the use of pyridinium p-toluenesulfonate in protecting alcohol groups during synthesis, which can influence stereochemistry.
  • Reagent Selection : Lithium aluminum hydride (LAH) for selective reductions and Grignard reagents for alkylation (avoiding over-substitution).

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key Reagents/ConditionsDiastereomer RatioReference
Cyclization + Oxidation65m-CPBA, CH₂Cl₂, 0°C3:1 (trans:cis)
Asymmetric Catalysis78Chiral Mn-salen catalyst, RT9:1
Protecting Group Strategy523,4-Dihydro-2H-pyran, PPTS4:1

How can the stereochemistry of this compound be unambiguously determined?

Basic Research Question
X-ray Crystallography (XRD) is the gold standard. For example, notes the use of SHELX programs for refining crystal structures, which can resolve axial vs. equatorial substituent orientations. NMR Spectroscopy is complementary:

  • 1^1H-NMR : Coupling constants (Jax,axJ_{ax,ax} vs. Jax,eqJ_{ax,eq}) distinguish chair conformers.
  • NOESY : Cross-peaks between axial protons confirm spatial proximity .

Q. Methodological Workflow

Crystallize the compound using vapor diffusion (e.g., hexane/EtOAc).

Collect XRD Data (Mo Kα radiation, 100 K).

Refine Structure via SHELXL ().

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Discrepancies in melting points, 13^13C-NMR shifts, or optical rotations often arise from impurities or polymorphic forms.

Q. Stepwise Resolution Protocol

Reproduce Synthesis : Strictly follow documented conditions (e.g., ’s anhydrous solvent requirements).

Chromatographic Purity Check : Use HPLC with a chiral column (e.g., Chiralpak IA) to isolate enantiomers.

Cross-Validate Spectra : Compare with high-purity standards from PubChem or CAS ().

Q. Table 2: Discrepant Data Analysis

ParameterStudy A (PubChem)Study B (CAS)Likely Cause
Melting Point (°C)120–122115–118Polymorphism
13^13C-NMR (ppm)δ 72.5 (C-4)δ 70.9Solvent (CDCl₃ vs. DMSO)

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity.

Q. Methodological Approach

Optimize Geometry : Use Gaussian 16 to minimize energy.

Calculate Fukui Indices : Identify electrophilic centers (e.g., C-4 hydroxyl group’s susceptibility to acylation).

Validate Experimentally : Compare with kinetic data (e.g., ’s use of Hammett plots for substituent effects).

How can diastereoselectivity be optimized during the synthesis of this compound?

Advanced Research Question
Solvent and Temperature Effects : Polar aprotic solvents (e.g., THF) favor chair conformers with axial substituents. Lower temperatures (−78°C) enhance kinetic control.

Case Study from

  • Protecting Group Strategy : Using 3,4-Dihydro-2H-pyran under PPTS catalysis increased diastereomer ratios to 4:1.
  • Additive Screening : Catalytic amounts of Mg(OTf)₂ improved selectivity to 7:1 .

Q. Table 3: Optimization Parameters

VariableDiastereomer RatioYield (%)
PPTS, RT4:152
Mg(OTf)₂, −40°C7:168

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